Dihydroartemisinin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

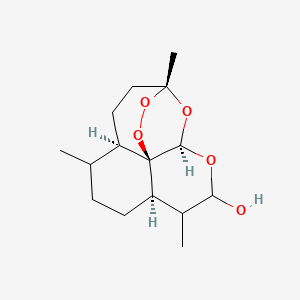

分子式 |

C15H24O5 |

|---|---|

分子量 |

284.35 g/mol |

IUPAC 名称 |

(1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8?,9?,10-,11-,12?,13-,14-,15-/m1/s1 |

InChI 键 |

BJDCWCLMFKKGEE-RVTUHGRSSA-N |

手性 SMILES |

CC1CC[C@@H]2C(C(O[C@H]3[C@@]24[C@@H]1CC[C@](O3)(OO4)C)O)C |

规范 SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

产品来源 |

United States |

Foundational & Exploratory

Dihydroartemisinin: A Technical Guide to its Core Mechanisms of Action in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its broad-spectrum anticancer activities.[1] Its efficacy against various cancers, including lung, breast, ovarian, and colorectal cancer, is attributed to a multifaceted mechanism of action.[1][2] A hallmark of DHA's anticancer activity is the iron-dependent generation of reactive oxygen species (ROS), which triggers oxidative stress and initiates a cascade of cellular events leading to cancer cell death.[3][4] This technical guide provides an in-depth overview of the core mechanisms employed by DHA, including the induction of multiple forms of programmed cell death (apoptosis and ferroptosis), inhibition of tumor proliferation and progression through cell cycle arrest and anti-angiogenesis, and the modulation of critical cancer-related signaling pathways. Quantitative data on its cytotoxicity and detailed protocols for key experimental assays are provided to support further research and development.

The Central Role of Iron and Reactive Oxygen Species (ROS)

The primary mechanism of DHA's cytotoxicity hinges on its unique endoperoxide bridge and the high intracellular iron concentration characteristic of cancer cells.[5][6] Cancer cells require more iron than normal cells to support their rapid proliferation, leading to an upregulation of transferrin receptors on their surface.[5] DHA's endoperoxide bridge is cleaved in the presence of intracellular ferrous iron (Fe²⁺), generating a burst of cytotoxic reactive oxygen species (ROS) and carbon-centered radicals.[3][6][7] This overwhelming oxidative stress damages essential biomolecules, including lipids, proteins, and DNA, triggering downstream cell death pathways.[8][9][10]

Caption: Iron-dependent activation of DHA to generate cytotoxic ROS.

Induction of Programmed Cell Death

The oxidative stress induced by DHA is a primary trigger for multiple forms of regulated cell death.

Apoptosis

DHA is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7] ROS generation leads to mitochondrial membrane potential loss, the release of cytochrome c, and subsequent activation of the caspase cascade (caspase-9 and the executioner caspase-3).[4][8] DHA also modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio to favor apoptosis.[4][11] In some cancer types, DHA can also activate caspase-8, a key initiator of the extrinsic pathway.[1]

Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[5] DHA has been identified as a key inducer of ferroptosis in various cancer cells, including glioblastoma and primary liver cancer.[5][12] A primary target for DHA-induced ferroptosis is Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[5] By inhibiting GPX4, DHA leads to the lethal accumulation of lipid ROS, culminating in cell death.[5] This mechanism is distinct from apoptosis and provides an alternative route for killing cancer cells.

Caption: DHA induces both apoptosis and ferroptosis in cancer cells.

Inhibition of Cancer Proliferation and Progression

Cell Cycle Arrest

DHA effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1][13] This is achieved by modulating the expression and activity of key cell cycle regulators. For instance, DHA has been shown to downregulate the expression of Cyclin D1, Cyclin E, and cyclin-dependent kinases (CDKs) like CDK1, thereby preventing phase transitions and inhibiting uncontrolled cell division.[1][13][14]

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[15] DHA exhibits potent anti-angiogenic properties by inhibiting endothelial cell proliferation and tube formation.[16][17] A key mechanism is the inhibition of the NF-κB signaling pathway, which in turn downregulates the expression of major pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), Interleukin-8 (IL-8), and Matrix Metalloproteinases (MMPs).[16][18]

Anti-Metastasis

DHA can suppress the invasion and metastasis of cancer cells.[1][19] This is accomplished by inhibiting key signaling pathways involved in cell migration, such as the PI3K/AKT and TGF-β pathways.[1] DHA also downregulates the expression of molecules crucial for metastatic processes, including MMP-2, MMP-9, and phosphorylated focal adhesion kinase (pFAK).[7][18]

Modulation of Key Signaling Pathways

The anticancer effects of DHA are orchestrated through its ability to modulate a wide array of intracellular signaling pathways that are often dysregulated in cancer.

-

Inhibited Pathways : DHA has been shown to suppress several critical pro-survival and proliferative signaling cascades, including:

-

PI3K/AKT/mTOR : A central pathway regulating cell growth, proliferation, and survival.[1][18][20][21]

-

NF-κB : A key regulator of inflammation, angiogenesis, and cell survival.[16][20]

-

JAK/STAT3 : Involved in cell proliferation, differentiation, and apoptosis.[11][20]

-

Wnt/β-catenin : Crucial for cell fate determination and proliferation.[1][20]

-

Hedgehog : Plays a role in tumorigenesis and cancer progression.[19][20][22]

-

-

Activated Pathways : Conversely, DHA activates stress-response and pro-apoptotic pathways:

Caption: Overview of major signaling pathways modulated by DHA.

Quantitative Data: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. DHA exhibits a wide range of IC50 values depending on the cancer cell line and the duration of exposure.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Glioblastoma | U87 | 50 | 24 | [1] |

| Glioblastoma | A172 | 66 | 24 | [1] |

| Lung Cancer | A549 | 69.42 - 88.03 | - | [24] |

| Lung Cancer | PC9 | 19.68 | 48 | [25] |

| Lung Cancer | NCI-H1975 | 7.08 | 48 | [25] |

| Breast Cancer | MCF-7 | 129.1 | 24 | [25] |

| Breast Cancer | MDA-MB-231 | 62.95 | 24 | [25] |

| Liver Cancer | Hep3B | 29.4 | 24 | [25] |

| Liver Cancer | Huh7 | 32.1 | 24 | [25] |

| Liver Cancer | PLC/PRF/5 | 22.4 | 24 | [25] |

| Liver Cancer | HepG2 | 40.2 | 24 | [25] |

| Colon Cancer | HCT116 | 15.08 ± 1.70 | 24 | [6] |

| Colon Cancer | SW620 | 38.46 ± 4.15 | 24 | [6] |

| Leukemia | HL-60 | 2 | 48 | [26] |

| Ovarian Cancer | SKOV3 | 229 | - | [2] |

| Ovarian Cancer | ES2 | 30 | - | [2] |

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of DHA.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cancer cells into a 96-well plate (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[15]

-

Treatment : Treat cells with various concentrations of DHA and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[9][20]

-

MTT Addition : Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[15][17]

-

Solubilization : Carefully remove the supernatant and add a solubilizing agent (e.g., 150 µL DMSO) to dissolve the formazan crystals.[20]

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.[15][17] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

-

Cell Treatment : Culture and treat cells with DHA for the desired time.

-

Harvesting : Collect both adherent and floating cells. Wash the cells with cold 1X PBS.[11]

-

Staining : Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[3][5][13]

-

Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.[3]

-

Analysis : Analyze the stained cells immediately by flow cytometry.[11]

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[3]

-

ROS Detection Assay (DCFH-DA)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[12][27]

-

Cell Seeding and Treatment : Seed cells in a suitable plate and treat with DHA.

-

Probe Loading : Remove the treatment medium, wash the cells, and add the DCFH-DA working solution (e.g., 10 µM) to each well.[7][27]

-

Incubation : Incubate the plate at 37°C for 30 minutes.[7][12]

-

Washing : Remove the DCFH-DA solution and wash the cells with buffer (e.g., PBS) to remove excess probe.[7]

-

Data Acquisition : Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ≈ 485/530 nm).[8][12]

Caption: Standard experimental workflow for Western Blot analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insight into how DHA affects signaling pathways.[4][19][23]

-

Sample Preparation : Lyse DHA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[4][14]

-

SDS-PAGE : Separate protein lysates (e.g., 20-40 µg) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[14][23]

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

-

Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[19]

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][23]

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).[4]

Conclusion and Future Directions

This compound is a promising anticancer agent that operates through a complex and interconnected network of mechanisms. Its ability to leverage the unique iron-rich environment of tumors to generate cytotoxic ROS, which in turn triggers apoptosis and ferroptosis, is a cornerstone of its efficacy. Furthermore, its capacity to inhibit cell proliferation, angiogenesis, and metastasis by modulating numerous key signaling pathways highlights its potential as a broad-spectrum therapeutic. While preclinical data are robust, further investigation is required. Future research should focus on well-designed clinical trials to establish its safety and efficacy in cancer patients, both as a monotherapy and in combination with existing chemotherapies and targeted agents.[1][28] The development of novel drug delivery systems, such as nanoformulations, may also help overcome challenges related to solubility and bioavailability, thereby enhancing the therapeutic index of DHA in clinical settings.[28]

References

- 1. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]

- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. jove.com [jove.com]

- 8. doc.abcam.com [doc.abcam.com]

- 9. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound is an inhibitor of ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. cusabio.com [cusabio.com]

- 15. benchchem.com [benchchem.com]

- 16. Effect of Polyunsaturated Fatty Acids on Temozolomide Drug-Sensitive and Drug-Resistant Glioblastoma Cells [mdpi.com]

- 17. scielo.br [scielo.br]

- 18. Anti-cancer activity of DHA on gastric cancer--an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. MTT assay [bio-protocol.org]

- 21. [Effect of combination of docosahexaenoic acid and fluorouracil on human gastric carcinoma cell strain MGC803] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Docosahexaenoic acid (DHA), an omega-3 fatty acid, inhibits tumor growth and metastatic potential of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Western Blot Protocol | Proteintech Group [ptglab.com]

- 24. frontiersin.org [frontiersin.org]

- 25. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 28. Synthesis and anti-glioblastoma effects of artemisinin-isothiocyanate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin synthesis from artemisinin

An In-depth Technical Guide to the Synthesis of Dihydroartemisinin from Artemisinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DHA), also known as artenimol, is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua. It is the active metabolite of all clinically used artemisinin derivatives (e.g., artesunate, artemether) and is a potent antimalarial drug in its own right[1][2][3]. DHA serves as a crucial intermediate in the synthesis of other artemisinin-based drugs[1]. The synthesis of DHA from artemisinin is a critical process in the manufacturing of artemisinin combination therapies (ACTs), the frontline treatments for malaria recommended by the World Health Organization[4][5].

The core of the synthesis involves the selective reduction of the lactone functional group in the artemisinin molecule to a lactol (a hemiacetal), without affecting the vital endoperoxide bridge, which is essential for its antimalarial activity[2][6]. This guide provides a detailed overview of the synthesis, focusing on the most common and scalable methods, experimental protocols, and quantitative data.

Chemical Transformation: From Lactone to Lactol

The conversion of artemisinin to this compound is a reduction reaction. The lactone ring of artemisinin is opened and reduced to form a more reactive hemiacetal. This transformation is typically achieved with high selectivity using mild hydride-reducing agents[1].

Caption: Chemical reduction of artemisinin to this compound.

Experimental Protocols

The most widely documented and industrially scalable method for synthesizing DHA is the reduction of artemisinin using sodium borohydride (NaBH₄) in an alcoholic solvent, typically methanol.

Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol is a synthesis of procedures described in multiple peer-reviewed articles and represents a standard laboratory-scale batch process[4][7].

Materials and Reagents:

-

Artemisinin

-

Sodium Borohydride (NaBH₄), granulated or powder[4]

-

Methanol (CH₃OH)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Deionized Water

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolution: Dissolve artemisinin (e.g., 2 g, 7.08 mmol) in methanol in a round-bottom flask equipped with a magnetic stirrer[7].

-

Cooling: Place the flask in an ice bath and cool the solution to 0–5 °C[4][7].

-

Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.40 g, 10.62 mmol, ~1.5 equivalents) to the stirred solution in small portions over a period of 20-30 minutes, maintaining the temperature between 0–5 °C[7]. The use of granulated NaBH₄ is often preferred to minimize the inhalation of toxic dust[4].

-

Reaction Monitoring: Stir the reaction mixture vigorously for an additional 1 to 3 hours at 0–5 °C[7]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as dichloromethane:methanol (20:0.5).

-

Quenching and Neutralization: Once the reaction is complete, neutralize the mixture by carefully adding glacial acetic acid dropwise while keeping the temperature at 0–5 °C, until the pH is between 5 and 6[7]. This step destroys the excess NaBH₄.

-

Work-up Option A: Precipitation:

-

Concentrate the neutralized mixture under reduced pressure to remove most of the methanol[7].

-

Add cold deionized water (e.g., 100 mL) to the residue and stir for 15 minutes at room temperature to precipitate the this compound[7].

-

Collect the white precipitate by filtration[7].

-

Wash the precipitate thoroughly with water and dry it to obtain the final product[7].

-

-

Work-up Option B: Extraction:

-

Evaporate the neutralized reaction mixture to dryness under reduced pressure.

-

Extract the resulting white residue multiple times with ethyl acetate (e.g., 5 x 50 mL).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to yield this compound as a white crystalline powder[4].

-

Alternative Reduction Methods

While NaBH₄ is the most common reducing agent, other methods have been reported, though they often have disadvantages for large-scale production.

-

Diisobutylaluminium Hydride (DIBAL-H): This reagent can also reduce artemisinin to DHA. However, the reaction is typically carried out in dichloromethane at a very low temperature (-78 °C). Disadvantages include lower yields and the higher cost of the reagent and solvent[4][8].

-

Catalytic Hydrogenation: A method using a Nickel/Titanium dioxide (Ni/TiO₂) catalyst in methanol has been explored. This process requires elevated temperature (100 °C) and pressure (5 bar) for 5 hours. While it offers an alternative, the reported yield was significantly lower than with NaBH₄[6].

-

Continuous Flow Synthesis: Modern approaches utilize continuous flow reactors, which can offer significant advantages in terms of safety, efficiency, and scalability. These systems can operate at higher temperatures (e.g., room temperature) with shorter residence times, circumventing the need for cryogenic cooling[8][9][10]. A preferred reducing agent in some flow systems is superhydride (LiBHEt₃)[8].

Quantitative Data Summary

The efficiency of the artemisinin reduction is highly dependent on the chosen methodology. The following tables summarize key quantitative data from the literature.

Table 1: Comparison of Reduction Methods for Artemisinin to this compound

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Sodium Borohydride (NaBH₄) | Methanol | 0–5 | 1–3 hours | 79–98% | [4][7] |

| Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane | -78 | Not Specified | Lower than NaBH₄ | [4] |

| Ni/TiO₂ Catalyst (H₂) | Methanol | 100 (at 5 bar) | 5 hours | ~16.6% | [6] |

| Lithium Borohydride (LiBH₄) | Methanol | 0–5 | Not Specified | >90% | [1] |

| Potassium Borohydride (KBH₄) | Methanol | 0–5 | Not Specified | High | [1][4] |

Table 2: Characterization Data for this compound

| Property / Method | Reported Value / Finding | Reference(s) |

| Physical Appearance | White crystalline powder | [4] |

| Melting Point | 143–145 °C | [7] |

| 141–143 °C | [6] | |

| Thin Layer Chromatography (TLC) | Rf = 0.44 (Toluene:Ethyl Acetate:Formic Acid) | [6] |

| LC-MS Analysis | Molecular Weight: 284.29-284.35 g/mol (C₁₅H₂₄O₅) | [1][6] |

| ¹H NMR Spectroscopy | In CDCl₃, equilibrates to a 1:1 mixture of α and β epimers. Key signals for epimerization appear at 5.39 ppm (H-12α) and 4.75 ppm (H-10α). | [4] |

| Infrared (IR) Spectroscopy | Hydroxyl group peak at ~3371 cm⁻¹; C-O stretching at ~1034 cm⁻¹ | [6] |

Process Workflow and Mechanistic Insight

The synthesis of DHA is a well-defined process. The generalized workflow for the batch synthesis is depicted below.

Caption: Generalized experimental workflow for DHA synthesis.

Mechanism of Action: The Role of the Endoperoxide Bridge

While this guide focuses on synthesis, it is crucial for drug developers to understand the molecule's mechanism of action. The antimalarial activity of DHA, like all artemisinins, is attributed to its 1,2,4-trioxane endoperoxide bridge[2]. It is proposed that this bridge is reductively cleaved by intraparasitic ferrous iron (Fe²⁺), which is abundant in the form of heme released from the digestion of hemoglobin by the malaria parasite[1][11][12]. This cleavage generates highly reactive oxygen and carbon-centered free radicals that damage parasitic macromolecules through alkylation, leading to oxidative stress and parasite death[1][2][11].

Caption: Proposed mechanism of activation for artemisinin compounds.

Conclusion

The synthesis of this compound from artemisinin is a robust and high-yielding chemical transformation that is fundamental to the production of modern antimalarial therapies. The reduction using sodium borohydride in methanol remains the most efficient, economical, and scalable method for batch production[4]. The high reactivity and inherent instability of the endoperoxide bridge, while crucial for its biological activity, necessitate careful control of reaction conditions to ensure high purity and yield[13]. As research continues, developments in continuous flow chemistry promise to further optimize the synthesis, making the production of this life-saving drug even more efficient and accessible[10].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From artemisinin to new artemisinin antimalarials: biosynthesis, extraction, old and new derivatives, stereochemistry and medicinal chemistry requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. japsonline.com [japsonline.com]

- 7. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GB2494676A - Reduction of artemisinin to this compound and suitable apparatus - Google Patents [patents.google.com]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. pure.mpg.de [pure.mpg.de]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Next Generation of Antimalarials and Beyond: A Technical Guide to the Synthesis and Activity of Novel Dihydroartemisinin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, stands as a cornerstone in the global fight against malaria. Its potent, rapid, and broad-spectrum antimalarial activity has saved countless lives. However, the emergence of artemisinin-resistant Plasmodium falciparum strains necessitates the urgent development of novel and more effective derivatives. Beyond its renowned antimalarial properties, a growing body of evidence highlights the remarkable potential of DHA and its analogues in oncology, immunology, and the treatment of other parasitic diseases. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives and a comprehensive analysis of their biological activities. We present detailed experimental protocols for the synthesis and evaluation of these compounds, structured quantitative data for comparative analysis, and visualizations of key signaling pathways to elucidate their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of the artemisinin scaffold.

Introduction

Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, and its derivatives have revolutionized the treatment of malaria. This compound (DHA) is the active metabolite of most artemisinin-based compounds and exhibits potent parasiticidal activity. The endoperoxide bridge within its structure is crucial for its biological effects, which are mediated through an iron-dependent generation of reactive oxygen species (ROS), leading to oxidative stress and damage to parasite macromolecules.

Recognizing the therapeutic potential of the DHA scaffold, medicinal chemists have focused on synthesizing novel derivatives to enhance its efficacy, overcome resistance, and expand its therapeutic applications. Modifications at the C-10 position of the DHA lactol have yielded a diverse array of derivatives with improved pharmacokinetic profiles and a broader spectrum of biological activities. This guide will delve into the synthesis and activity of several key classes of these novel derivatives.

Synthesis of Novel this compound Derivatives

The synthesis of novel DHA derivatives typically begins with the reduction of artemisinin to this compound, which exists in equilibrium between its lactol and open aldehyde forms. This versatile starting material allows for a variety of chemical modifications.

General Synthesis of this compound from Artemisinin

The foundational step in the synthesis of many DHA derivatives is the reduction of the lactone in artemisinin to the corresponding lactol, this compound.

Experimental Protocol:

-

Materials: Artemisinin, Methanol (CH₃OH), Sodium borohydride (NaBH₄), Glacial acetic acid, Water.

-

Procedure:

-

Dissolve artemisinin in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution over a period of 20 minutes, maintaining the temperature between 0-5 °C.[1]

-

Continue stirring the mixture for an additional 3 hours at the same temperature.

-

Neutralize the reaction mixture with glacial acetic acid, ensuring the temperature remains between 0-5 °C.

-

Concentrate the solution by evaporating the majority of the methanol.

-

Dilute the concentrated mixture with cold water and stir for 15 minutes at room temperature to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry to yield this compound.[1]

-

Synthesis of S-linked this compound Derivatives

S-linked or thioacetal derivatives of DHA have demonstrated significant anticancer activity. These compounds are typically synthesized through an acid-catalyzed condensation of DHA with a desired thiol.[2]

Experimental Protocol:

-

Materials: this compound, desired thiol (aliphatic, aromatic, or heterocyclic), acid catalyst (e.g., boron trifluoride etherate), solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve this compound and the selected thiol in the chosen solvent.

-

Add the acid catalyst to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction and purify the product using column chromatography to separate the C-10 α and β isomers.[2]

-

Synthesis of this compound-Bile Acid Conjugates

Conjugating DHA with bile acids has been shown to enhance its anticancer potency.[3] These hybrids can be synthesized via condensation reactions.

Experimental Protocol:

-

Materials: this compound, Bile acid (e.g., ursodeoxycholic acid), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound, the bile acid, EDC, and DMAP in DMF.

-

Stir the reaction mixture at room temperature for approximately 18 hours.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous workup and purify the crude product by column chromatography to obtain the desired hybrid compound.[4]

-

Biological Activities of Novel this compound Derivatives

The structural modifications of DHA have led to a broad spectrum of biological activities, with the most prominent being antimalarial, anticancer, and anti-inflammatory effects.

Antimalarial Activity

Novel DHA derivatives have been developed to combat drug-resistant malaria. For instance, (thio)semicarbazone derivatives of DHA have been designed as potential inhibitors of falcipain-2, a crucial cysteine protease in P. falciparum.[1]

Table 1: Antimalarial Activity of Novel this compound Derivatives

| Derivative Class | Target Organism/Enzyme | IC₅₀ Range (µM) | Reference |

| (Thio)semicarbazone | P. falciparum falcipain-2 | 0.29–10.63 | [1] |

Experimental Protocol: SYBR Green I-based Antimalarial Assay

This assay measures the proliferation of malaria parasites by quantifying their DNA content.[5]

-

Materials: P. falciparum culture, human erythrocytes, RPMI 1640 medium, SYBR Green I dye, Lysis buffer (Tris, EDTA, saponin, Triton X-100), 96-well plates, test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Add a synchronized culture of P. falciparum-infected erythrocytes to each well.

-

Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC₅₀ values by plotting the fluorescence intensity against the drug concentration.

-

Anticancer Activity

Numerous DHA derivatives have exhibited potent and selective cytotoxicity against a wide range of cancer cell lines. Their anticancer mechanisms are often multifactorial, involving the induction of apoptosis, ferroptosis, and cell cycle arrest.

Table 2: Anticancer Activity of Novel this compound Derivatives

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| S-linked (Compound 9a) | Prostate (PC-3) | Not specified, but effective | [2] |

| Bile Acid Conjugate (Compound 49) | 15 various cancer cell lines | 0.04 - 0.96 | [6] |

| Phenyl Carbamate (Compound A3) | HCT-116 | 0.31 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[8]

-

Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., DMSO), 96-well plates, test compounds.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the DHA derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ values.[8]

-

Anti-inflammatory Activity

Artemisinin and its derivatives, including DHA, have been shown to possess significant anti-inflammatory and immunoregulatory properties. They can modulate inflammatory signaling pathways such as the NF-κB pathway and reduce the production of pro-inflammatory cytokines.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[10]

-

Materials: Rodents (e.g., rats or mice), Carrageenan solution, test compounds, plethysmometer.

-

Procedure:

-

Administer the test compounds to the animals orally or via injection.

-

After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[10]

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of DHA derivatives are a result of their ability to modulate multiple cellular signaling pathways.

Anticancer Signaling Pathways

DHA and its derivatives exert their anticancer effects by targeting key signaling pathways that regulate cell proliferation, survival, and metastasis.

Caption: Anticancer signaling pathways modulated by DHA derivatives.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of DHA derivatives are largely attributed to their inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB anti-inflammatory pathway by DHA derivatives.

Experimental Workflow: From Synthesis to Screening

The development of novel DHA derivatives follows a systematic workflow from chemical synthesis to biological evaluation.

Caption: General workflow for the synthesis and screening of novel DHA derivatives.

Conclusion and Future Perspectives

The this compound scaffold remains a highly privileged structure in drug discovery. The continuous exploration of novel derivatives has not only provided new avenues to combat antimalarial resistance but has also unveiled a remarkable potential for the treatment of cancer and inflammatory diseases. The synthetic strategies and biological evaluation protocols detailed in this guide offer a framework for the continued development of this versatile class of compounds.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To design more potent and selective derivatives.

-

Mechanism of Action Studies: To further elucidate the complex signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Toxicology Studies: To translate promising in vitro results into preclinical and clinical candidates.

-

Drug Delivery Systems: To improve the bioavailability and therapeutic index of novel DHA derivatives.

By leveraging the knowledge and methodologies presented herein, the scientific community can continue to unlock the full therapeutic potential of this compound and its derivatives for the benefit of global health.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of novel S-linked this compound derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-Bile Acid Hybridization as an Effective Approach to Enhance this compound Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iddo.org [iddo.org]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Dihydroartemisinin: An In-depth Technical Guide on the Active Metabolite of Artemisinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA) is the principal active metabolite of artemisinin and its derivatives, such as artesunate and artemether.[1] Possessing greater antimalarial potency than its parent compounds, DHA is the primary agent responsible for the therapeutic efficacy of artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment. Beyond its established role in combating malaria, DHA has garnered significant interest for its potential applications in other therapeutic areas, most notably oncology. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a focus on its metabolic generation, mechanism of action, and the experimental methodologies used to elucidate its properties.

Metabolic Conversion and Pharmacokinetics

Artemisinin and its derivatives are rapidly biotransformed into this compound in the body. This conversion is a critical step in their activation.

Metabolic Pathway

The metabolic conversion of artemisinin and its derivatives to DHA is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. For artemisinin, the principal enzymes involved are CYP2B6 and CYP3A4, with a potential minor contribution from CYP2A6.[2][3] Artemether is predominantly metabolized by CYP3A4 and CYP3A5.[4] Artesunate, a water-soluble derivative, is rapidly hydrolyzed to DHA by plasma esterases and also undergoes metabolism by CYP2A6.[5]

Following its formation, DHA is further metabolized, mainly through glucuronidation by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT2B7, to form inactive glucuronide conjugates that are excreted.[6]

Pharmacokinetic Profile

The pharmacokinetic parameters of DHA vary depending on the parent compound administered. The following tables summarize key pharmacokinetic parameters for artemisinin, artesunate, and artemether, and their resulting DHA concentrations in healthy volunteers and patients.

Table 1: Pharmacokinetic Parameters of Artemisinin and this compound (DHA)

| Parameter | Artemisinin (Parent Drug) | This compound (Metabolite) | Reference(s) |

| Cmax | 0.36 µg/mL | - | [4][7] |

| Tmax | 100 min | - | [4][7] |

| AUC | 1.19 µg.hr/mL | 0.74 µg.hr/mL (from Artesunate) | [4][7] |

| t1/2 | 1.93 - 4.34 hr | 0.65 hr (from Artesunate) | [1][7][8] |

Table 2: Pharmacokinetic Parameters of Artesunate and this compound (DHA)

| Parameter | Artesunate (Parent Drug) | This compound (Metabolite) | Reference(s) |

| Cmax | 296 - 3260 ng/mL | 473 - 3140 ng/mL | [9][10][11] |

| Tmax | 0.09 - 0.71 hr | 0.14 - 1.5 hr | [9][10] |

| AUC | 113 - 727 ng·h/mL | 1404 - 3492 ng·h/mL | [9][11] |

| t1/2 | 0.25 - 0.41 hr | 0.8 - 1.31 hr | [9][10] |

Table 3: Pharmacokinetic Parameters of Artemether and this compound (DHA)

| Parameter | Artemether (Parent Drug) | This compound (Metabolite) | Reference(s) |

| Cmax | 34 - 184 ng/mL | 119 - 126 ng/mL | [11][12] |

| Tmax | 1.56 - 1.8 hr | 1.2 - 1.69 hr | [12][13] |

| AUC | 168 - 385 ng·h/mL | 294 - 382 ng·h/mL | [11][12] |

| t1/2 | 0.84 - 2.0 hr | 0.43 - 1.8 hr | [12][13] |

Mechanism of Action

The therapeutic effects of DHA, both as an antimalarial and a potential anticancer agent, are primarily attributed to the presence of an endoperoxide bridge in its structure.

Antimalarial Action

The prevailing mechanism of antimalarial action involves the cleavage of the endoperoxide bridge by intraparasitic ferrous iron (Fe²⁺), which is abundant in the form of heme within infected erythrocytes. This cleavage generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive species then alkylate and damage a multitude of parasitic proteins and other macromolecules, leading to oxidative stress and ultimately, parasite death.

Anticancer Activity and Signaling Pathways

DHA has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Its anticancer mechanism is multifaceted and involves the modulation of several key signaling pathways.

Table 4: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MCF-7 | Breast Cancer | 129.1 | [14] |

| MDA-MB-231 | Breast Cancer | 62.95 | [14] |

| A549 | Lung Cancer | 5.72 - 9.84 | [15] |

| PC9 | Lung Cancer | 19.68 | [14] |

| NCI-H1975 | Lung Cancer | 7.08 | [14] |

| HepG2 | Liver Cancer | 40.2 | [14] |

| Hep3B | Liver Cancer | 29.4 | [14] |

| Huh7 | Liver Cancer | 32.1 | [14] |

| PLC/PRF/5 | Liver Cancer | 22.4 | [14] |

| HL-60 | Leukemia | < 1.0 | [16] |

| SW620 | Colon Cancer | 15.08 | [17] |

| HCT116 | Colon Cancer | 38.46 | [17] |

Key Signaling Pathways Modulated by this compound:

-

NF-κB Pathway (Inhibition): DHA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[18][19] By inhibiting NF-κB, DHA can induce apoptosis and sensitize cancer cells to other chemotherapeutic agents.

-

PI3K/AKT Pathway (Inhibition): The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is crucial for cell growth, survival, and proliferation. DHA has been observed to inhibit this pathway, contributing to its pro-apoptotic effects in cancer cells.[19]

-

JNK/SAPK Pathway (Activation): In contrast to its inhibitory effects on pro-survival pathways, DHA can activate the c-Jun N-terminal kinase (JNK)/Stress-activated protein kinase (SAPK) pathway, which is involved in mediating cellular stress responses and inducing apoptosis.

Experimental Protocols

Accurate quantification of DHA in biological matrices and the characterization of its metabolic fate are essential for both preclinical and clinical research.

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general method for the determination of DHA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

1. Sample Preparation:

- Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., artemisinin or a stable isotope-labeled DHA). Vortex mix for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[20]

- Liquid-Liquid Extraction: To 500 µL of plasma, add an internal standard and an extraction solvent such as a mixture of dichloromethane and tert-butyl methyl ether (8:2 v/v).[21] Vortex for 5 minutes and centrifuge to separate the organic and aqueous layers. The organic layer containing DHA is then transferred and evaporated to dryness.

- Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the plasma sample (pre-treated with an internal standard) onto the cartridge. Wash the cartridge to remove interferences and then elute DHA with an appropriate organic solvent (e.g., methanol or acetonitrile).[22]

2. Chromatographic Separation:

- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.

- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[23]

- Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

3. Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

- Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for DHA and the internal standard are monitored. For example, a transition of m/z 302 to 163 has been used for DHA.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol provides a framework for assessing the metabolism of artemisinin to DHA by hepatic enzymes.

1. Incubation Mixture:

- Prepare an incubation mixture containing human liver microsomes (HLMs) (e.g., 0.5-1.0 mg/mL protein), a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

2. Reaction Initiation and Termination:

- Pre-incubate the HLM mixture at 37°C for a few minutes.

- Initiate the reaction by adding artemisinin (at various concentrations to determine kinetic parameters).

- Incubate at 37°C for a specified time (e.g., 30 minutes).

- Terminate the reaction by adding two volumes of ice-cold acetonitrile.

3. Analysis:

- Centrifuge the terminated reaction mixture to pellet the proteins.

- Analyze the supernatant for the presence of DHA using a validated LC-MS/MS method as described above.

UGT Glucuronidation Assay for this compound

This protocol outlines a method to investigate the glucuronidation of DHA.

1. Incubation Mixture:

- Prepare an incubation mixture containing human liver microsomes or recombinant UGT enzymes, DHA, and uridine 5'-diphospho-glucuronic acid (UDPGA) in a suitable buffer (e.g., Tris-HCl, pH 7.4) with MgCl₂.[6]

2. Reaction and Analysis:

- Initiate the reaction by adding UDPGA and incubate at 37°C.

- Terminate the reaction with cold acetonitrile.

- Analyze the formation of DHA-glucuronide using LC-MS/MS.

Conclusion

This compound stands as a pivotal molecule in the landscape of infectious disease treatment and holds considerable promise in oncology. Its rapid formation from various artemisinin-based prodrugs and its potent, multifaceted mechanism of action underscore its therapeutic importance. A thorough understanding of its pharmacokinetics, metabolic pathways, and molecular targets, facilitated by robust analytical and in vitro methodologies, is crucial for the continued development and optimization of therapies based on this remarkable compound. This guide provides a foundational resource for researchers and drug development professionals engaged in the study and application of this compound.

References

- 1. Population pharmacokinetic properties of artemisinin in healthy male Vietnamese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the human cytochrome P450 enzymes involved in the in vitro metabolism of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the human cytochrome P450 enzymes involved in the in vitro metabolism of artemisinin. | Semantic Scholar [semanticscholar.org]

- 4. ajtmh.org [ajtmh.org]

- 5. Glucuronidation of this compound in vivo and by human liver microsomes and expressed UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of artemisinin and artesunate after oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and pharmacodynamics of intravenous artesunate during severe malaria treatment in Ugandan adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative pharmacokinetics and effect kinetics of orally administered artesunate in healthy volunteers and patients with uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Artemether-Lumefantrine and Artesunate-Amodiaquine in Children in Kampala, Uganda - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetics and therapeutic response of CGP 56697 (artemether + benflumetol) in malaria patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Attenuated Intervertebral Disc Degeneration via Inhibiting PI3K/AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A simple sensitive UFLC-MS/MS method for the simultaneous quantification of artesunate, this compound and quercetin in rat plasma and its applica ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07707C [pubs.rsc.org]

- 22. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CYP3A4-mediated metabolism of artemisinin to 10β-hydroxyartemisinin with comparable anti-malarial potency - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin anti-inflammatory properties and pathways

An In-depth Technical Guide on the Anti-inflammatory Properties and Pathways of Dihydroartemisinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its pleiotropic therapeutic effects, including its anti-inflammatory properties.[1][2][3] As the active metabolite of artemisinin-based compounds, DHA has demonstrated considerable efficacy in mitigating inflammatory responses in a variety of preclinical models of inflammatory and autoimmune diseases.[2][4] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of DHA, focusing on its modulation of key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of DHA as a potential therapeutic agent for inflammatory disorders.

Quantitative Data on Anti-inflammatory Effects of this compound

The anti-inflammatory effects of this compound (DHA) have been quantified in numerous studies, demonstrating its ability to suppress the production of pro-inflammatory mediators in a dose-dependent manner. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | DHA Concentration | Measured Parameter | Result | Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 12.5 - 100 µM | TNF-α release | Significant inhibition in a dose-dependent manner | [5] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 12.5 - 100 µM | IL-6 release | Significant inhibition in a dose-dependent manner | [5] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 12.5 - 100 µM | Nitric Oxide (NO) release | Significant inhibition in a dose-dependent manner | [5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | - | Time- and dose-dependent | Cell proliferation and tube formation | Inhibition | [6] |

| Pancreatic Cancer Cells | - | Time- and dose-dependent | Cell viability | Reduction | [6] |

| Rat Chondrocytes | - | 1 µM | LC3-II and ATG5 levels | Increased | [7] |

| HaCaT Cells | Interleukin-17A (IL-17A) | Dose-dependent | p-NF-κB p65/ NF-κB p65 protein expression | Negative correlation | [8] |

| THP-1 derived macrophages | - | 0.2 and 0.4 µM | IL-1β release | Significant inhibition | [9] |

| THP-1 derived macrophages | - | 0.2 and 0.4 µM | NLRP3 protein level | Apparent reduction | [9] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Model | DHA Dosage | Measured Parameter | Result | Reference |

| Rats | Bleomycin-induced Pulmonary Fibrosis | 25, 50, 100 mg/kg/d | Alveolar inflammation | Attenuated in a dose-dependent manner | [10] |

| Rats | Bleomycin-induced Pulmonary Fibrosis | 50, 100 mg/kg/d | Serum IL-1β, IL-6, TNF-α, and CCL3 levels | Reduced in a dose-dependent manner | [10] |

| Mice | Dextran Sodium Sulphate (DSS)-induced Colitis | - | Disease Activity Index (DAI) scores, colon length | Significantly decreased DAI scores and increased colon length | [11] |

| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | - | Disease onset and severity | Reduced onset and ameliorated ongoing EAE | [2][12] |

| Mice | Collagen-Induced Arthritis | - | Inflammation and arthritic symptoms | Alleviated | [9] |

| Mice | Monosodium Urate (MSU) Crystal-induced Arthritis | - | Foot and ankle swelling | Suppressed | [13] |

Key Signaling Pathways Modulated by this compound

DHA exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response. These include the NF-κB, JAK/STAT, MAPK, and NLRP3 inflammasome pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. DHA has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes.[14] Mechanistically, DHA can prevent the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its nuclear translocation and subsequent transcriptional activity.[7] This inhibition of NF-κB leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][14]

References

- 1. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 2. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Anti-inflammatory effect and mechanism of artemisinin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits angiogenesis in pancreatic cancer by targeting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits catabolism in rat chondrocytes by activating autophagy via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound targets fibroblast growth factor receptor 1 (FGFR1) to inhibit interleukin 17A (IL-17A)-induced hyperproliferation and inflammation of keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF‐1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound prevents dextran sodium sulphate-induced colitisthrough inhibition of the activation of NLRP3 inflammasome and p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound ameliorates inflammatory disease by its reciprocal effects on Th and regulatory T cell function via modulating the mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effect of artemisinin on uric acid-induced NLRP3 inflammasome activation through blocking interaction between NLRP3 and NEK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review [frontiersin.org]

A Technical Guide to Dihydroartemisinin-Induced Apoptosis and Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), a semi-synthetic derivative of the antimalarial compound artemisinin, has garnered significant attention for its potent anti-cancer activities. Its efficacy stems from its ability to induce distinct forms of programmed cell death, primarily apoptosis and ferroptosis, within malignant cells. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies related to DHA's dual cytotoxic functions. By elucidating the intricate processes through which DHA triggers the intrinsic and extrinsic apoptotic pathways and the iron-dependent lipid peroxidation characteristic of ferroptosis, this document serves as a comprehensive resource for professionals engaged in oncology research and the development of novel cancer therapeutics.

This compound: From Antimalarial to Anti-Cancer Agent

Isolated from the plant Artemisia annua, artemisinin and its derivatives are cornerstone therapies for malaria.[1] The key to their activity is an endoperoxide bridge which, in the presence of iron, cleaves to produce cytotoxic reactive oxygen species (ROS).[2][3][4] Cancer cells, with their high metabolic rate and proliferation, have an elevated requirement for iron and often exhibit higher intracellular iron levels compared to normal cells, making them selectively vulnerable to DHA's action.[5][6] This iron-dependent cytotoxicity is a central theme in both DHA-induced apoptosis and ferroptosis. Emerging studies have demonstrated that DHA exhibits strong antitumor activity across a wide range of cancers by inhibiting cell proliferation, arresting the cell cycle, and preventing angiogenesis and metastasis.[1][7]

Mechanism I: this compound-Induced Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer. DHA has been shown to induce apoptosis through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[1][8]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism of DHA-induced cell death, initiated by intracellular stress signals, primarily the generation of ROS.[9][10]

-

ROS Generation: DHA's interaction with intracellular iron generates a burst of ROS.[3] This oxidative stress is a critical upstream event that initiates the apoptotic cascade.[9][11]

-

Modulation of Bcl-2 Family Proteins: ROS accumulation disrupts the balance of the Bcl-2 protein family. DHA treatment leads to the upregulation of pro-apoptotic proteins like Bax and Bak and the BH3-only protein NOXA, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2.[8][9][12] This shifts the cellular balance in favor of apoptosis.

-

Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane, causing a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol.[9][12]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving cellular substrates.[7][9][12][13]

The Extrinsic (Death Receptor) Pathway

DHA can also activate the extrinsic pathway, which is triggered by the binding of extracellular ligands to death receptors on the cell surface.

-

Death Receptor Upregulation: Studies show DHA can increase the expression of the Fas death receptor and its downstream adaptor protein, FADD (Fas-Associated Death Domain).[8]

-

Caspase-8 Activation: The recruitment of FADD to the Fas receptor leads to the cleavage and activation of the initiator caspase-8.[8][11][14]

-

Execution Phase: Activated caspase-8 can directly cleave and activate the executioner caspase-3. Additionally, it can cleave the Bcl-2 family protein Bid into its truncated form, tBid, which then translocates to the mitochondria to amplify the apoptotic signal via the intrinsic pathway.[8]

Other Regulatory Signaling Pathways

DHA's pro-apoptotic effects are further modulated by its influence on other critical signaling pathways.

-

MAPK Pathway: DHA treatment often leads to the activation of pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK1/2 pathway.[1][7]

-

JAK/STAT Pathway: In some cancer types, such as colon cancer, DHA has been shown to suppress the phosphorylation of JAK2 and STAT3, contributing to its apoptotic effects.[7]

-

Hedgehog & Wnt/β-Catenin Pathways: Inhibition of these developmental pathways, which are often aberrantly activated in cancer, has also been linked to DHA-induced apoptosis.[1][15]

Mechanism II: this compound-Induced Ferroptosis

Ferroptosis is a distinct, iron-dependent form of regulated cell death driven by the accumulation of lipid-based reactive oxygen species (lipid ROS).[2] DHA is a potent inducer of ferroptosis, a mechanism that is particularly effective in therapy-resistant cancers.[16][17]

Core Mechanisms of DHA-Induced Ferroptosis

The induction of ferroptosis by DHA involves a multi-pronged attack on the cell's antioxidant defense systems and iron homeostasis.

-

Iron Dysregulation: DHA increases the pool of labile iron within the cell. This can occur through the lysosomal degradation of ferritin (the primary iron-storage protein) or by affecting the expression of transferrin receptors that import iron into the cell.[5][18][19] This free iron participates in Fenton reactions, generating highly reactive hydroxyl radicals that promote lipid peroxidation.

-

Inhibition of the GPX4 Axis: The central executioner of ferroptosis is the inactivation of Glutathione Peroxidase 4 (GPX4).[2][20] GPX4 is a unique enzyme that neutralizes toxic lipid peroxides. DHA disables this critical defense in two ways:

-

Direct Inhibition: DHA treatment leads to the downregulation of GPX4 protein expression.[2][20][21][22]

-

GSH Depletion: GPX4 requires the cofactor glutathione (GSH) to function. DHA can inhibit System Xc-, a cystine/glutamate antiporter (light chain subunit SLC7A11 or xCT), which reduces the intracellular availability of cysteine, a rate-limiting precursor for GSH synthesis.[16][23][24] The resulting GSH depletion renders the remaining GPX4 inactive.

-

-

Lipid Peroxidation: With the GPX4 antioxidant system crippled and in the presence of excess labile iron, polyunsaturated fatty acids in cellular membranes undergo uncontrolled peroxidation. This accumulation of lipid ROS leads to membrane damage, loss of integrity, and ultimately, cell death.[2][16]

The Role of Endoplasmic Reticulum (ER) Stress

ER stress is another pathway implicated in DHA-induced ferroptosis. DHA can activate the ATF4-CHOP signaling pathway, which is associated with the unfolded protein response (UPR).[16][23] This ER stress can contribute to the ferroptotic process, although the precise interplay can be context-dependent, with some studies suggesting it is a pro-ferroptotic signal while others indicate it may be a compensatory response.[16][17]

Quantitative Data Summary

The following tables summarize representative quantitative data from various studies, illustrating the dose-dependent effects of this compound on cancer cells.

Table 1: Effect of DHA on Ovarian Cancer Cell Apoptosis

| Cell Line | DHA Concentration | Effect on Apoptosis | Citation |

|---|---|---|---|

| A2780 | 10 µM | ~5-fold increase | [8] |

| A2780 | 25 µM | >8-fold increase | [8] |

| OVCAR-3 | 10 µM | >8-fold increase | [8] |

| OVCAR-3 | 25 µM | >18-fold increase | [8] |

(Data reflects the fold-increase in apoptotic cells as measured by flow cytometry after 48 hours of treatment)

Table 2: Modulation of Key Apoptotic and Ferroptotic Proteins by DHA

| Cancer Type | Protein | Effect of DHA Treatment | Citation |

|---|---|---|---|

| Bladder Cancer | Bcl-2 | Noticeable downregulation | [9] |

| Bladder Cancer | Bax | Strikingly increased expression | [9] |

| Bladder Cancer | Cytochrome c | Strikingly increased expression | [9] |

| Ovarian Cancer | Cleaved-PARP | Dose-dependent increase | [8] |

| Ovarian Cancer | Bax/Bcl-2 Ratio | Dose-dependent increase | [8] |

| Glioblastoma | GPX4 | Significant decrease | [2][20] |

| T-cell ALL | SLC7A11 | Downregulation | [16] |

(Effects are generally observed in a dose- and time-dependent manner)

Key Experimental Protocols

Verifying the induction of apoptosis and ferroptosis requires specific and robust experimental methodologies.

Detection of Apoptosis

Protocol 5.1.1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This is the gold standard for quantifying apoptosis.

-

Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of DHA and a vehicle control for a predetermined time (e.g., 24-48 hours).

-

Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 5.1.2: Western Blot for Apoptosis Markers

This technique detects changes in the expression and cleavage of key apoptotic proteins.[25][26]

-

Cell Lysis: After DHA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[25]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[25]

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[25]

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH. An increase in the cleaved forms of caspases and PARP, or a higher Bax/Bcl-2 ratio, indicates apoptosis induction.

Detection of Ferroptosis

Protocol 5.2.1: Lipid ROS Measurement

This assay directly measures the hallmark of ferroptosis.

-

Cell Treatment: Treat cells with DHA, a vehicle control, and a positive control (e.g., Erastin). A rescue group co-treated with a ferroptosis inhibitor (e.g., Ferrostatin-1) should be included.[16]

-

Probe Loading: After treatment, wash the cells and incubate them with a lipid peroxidation sensor probe, such as C11-BODIPY 581/591, in culture media.

-

Analysis: Analyze the cells via flow cytometry or fluorescence microscopy. Oxidation of the probe results in a shift in its fluorescence emission, which can be quantified to determine the level of lipid ROS.

Protocol 5.2.2: General ROS Detection (H2DCFDA)

This protocol measures total intracellular ROS, which is often an upstream trigger for both apoptosis and ferroptosis.[27][28]

-

Cell Treatment: Treat cells with DHA and appropriate controls.

-

Probe Loading: In the final 30 minutes of treatment, add H2DCFDA solution to the cells and incubate at 37°C in the dark.[27][28]

-

Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess probe.

-

Flow Cytometry: Resuspend the cells in PBS and analyze immediately on a flow cytometer, typically using the FITC channel (Ex: 488 nm / Em: ~530 nm).[27][28] An increase in mean fluorescence intensity (MFI) indicates higher ROS levels.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that leverages the unique metabolic characteristics of tumor cells, particularly their iron dependency, to induce cell death via the distinct but interconnected pathways of apoptosis and ferroptosis. Its ability to activate multiple cell death programs suggests it may be effective against a broad range of cancers and could potentially circumvent resistance mechanisms to conventional therapies that target only a single pathway.

Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of DHA with standard chemotherapeutics, radiation, or immunotherapy.[3][8]

-

Biomarker Identification: Identifying biomarkers that predict tumor sensitivity to DHA, which could enable patient stratification.

-

Drug Delivery Systems: Developing nanoparticle-based delivery systems to improve the bioavailability and tumor-specific targeting of DHA, thereby enhancing its efficacy and minimizing potential side effects.[29]

By continuing to unravel the complex molecular interactions of DHA, the scientific community can pave the way for its successful integration into the clinical oncology armamentarium.

References

- 1. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound Exerts Its Anticancer Activity through Depleting Cellular Iron via Transferrin Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iosrphr.org [iosrphr.org]

- 11. Single-cell analysis of this compound-induced apoptosis through reactive oxygen species-mediated caspase-8 activation and mitochondrial pathway in ASTC-a-1 cells using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 15. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. This compound eliminates senescent cells by promoting autophagy-dependent ferroptosis via AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] this compound initiates ferroptosis in glioblastoma through GPX4 inhibition | Semantic Scholar [semanticscholar.org]

- 21. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ferroptosis triggered by this compound facilitates chlorin e6 induced photodynamic therapy against lung cancerthrough inhibiting GPX4 and enhancing ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. This compound induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4‐xCT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

- 28. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Co-delivery of this compound and Pyropheophorbide-Iron Elicits Ferroptosis to Potentiate Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin and reactive oxygen species (ROS) production

An In-depth Technical Guide to Dihydroartemisinin-Induced Reactive Oxygen Species Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DHA), a semi-synthetic derivative of artemisinin, is a first-line antimalarial drug renowned for its efficacy and safety profile.[1][2] Beyond its application in infectious diseases, a substantial body of evidence has illuminated its potent anti-neoplastic properties across a wide array of cancer types.[3][4][5] A central mechanism underpinning DHA's cytotoxicity is its ability to induce overwhelming oxidative stress through the generation of reactive oxygen species (ROS). This guide provides a detailed examination of the core mechanisms by which DHA triggers ROS production, the downstream signaling pathways that lead to programmed cell death, a summary of quantitative data from key studies, and detailed experimental protocols for investigating these phenomena.

Core Mechanism of DHA-Induced ROS Production

The pro-oxidant activity of this compound is intrinsically linked to its unique chemical structure, specifically the 1,2,4-trioxane endoperoxide bridge.[6][7] The canonical mechanism for ROS generation is an iron-dependent cleavage of this bridge.

-

Iron-Dependent Activation : The process is initiated by intracellular ferrous iron (Fe²⁺) or heme, which catalyzes the reductive cleavage of the endoperoxide bond.[8][9] This reaction generates highly unstable and reactive carbon-centered radicals.[8][10]

-